1H-Imidazole-4-propanamine

Catalog No.
S586660
CAS No.
40546-33-6
M.F
C6H11N3
M. Wt
125.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole-4-propanamine

CAS Number

40546-33-6

Product Name

1H-Imidazole-4-propanamine

IUPAC Name

3-(1H-imidazol-5-yl)propan-1-amine

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

InChI

InChI=1S/C6H11N3/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-3,7H2,(H,8,9)

InChI Key

IHDFTEVCMVTMSP-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CCCN

Synonyms

imidazolyl-4-propylamine, imidazolylpropylamine

Canonical SMILES

C1=C(NC=N1)CCCN

Medicinal Chemistry

  • Histamine Analogue: 1H-Imidazole-4-propanamine shares structural similarities with histamine, a crucial signaling molecule in the human body. Researchers have investigated its potential as a histamine receptor ligand, exploring its ability to interact with histamine receptors and potentially modulate their activity []. This research could lead to the development of novel therapeutic agents for conditions like allergies and inflammatory diseases.

Materials Science

  • Polymer Precursor: Studies suggest that 1H-Imidazole-4-propanamine can be used as a building block for the synthesis of functional polymers. Its unique chemical structure allows for the incorporation of specific functionalities into the polymer backbone, potentially leading to materials with tailored properties for applications in areas like drug delivery and sensor development [].

1H-Imidazole-4-propanamine, also known by its chemical formula C6H11N3, is a derivative of imidazole featuring a propanamine side chain. This compound is characterized by its five-membered aromatic ring containing two nitrogen atoms, which contributes to its unique chemical properties and biological activities. The imidazole ring is a significant structural motif in various biologically active compounds, including pharmaceuticals and agrochemicals.

The primary focus of research on 1H-imidazole-4-propanamine is its potential to interact with histamine receptors. Histamine receptors are found on various cells throughout the body and mediate various functions, including immune response, vasodilation (blood vessel widening), and smooth muscle contraction [].

Studies suggest that 1H-imidazole-4-propanamine might act as a histamine receptor ligand, meaning it can bind to these receptors. However, the specific type of interaction (agonist, antagonist) and its effects on cellular responses require further investigation [].

Typical of imidazole derivatives:

  • Oxidation: This compound can be oxidized to form imidazole N-oxides using reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
  • Reduction: Reduction reactions can yield reduced imidazole derivatives, often utilizing sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution Reactions: The phenyl group in similar derivatives can undergo electrophilic aromatic substitution, which alters the compound's reactivity and biological profile.

These reactions highlight the versatility of 1H-imidazole-4-propanamine in synthetic organic chemistry and its potential for further functionalization .

1H-Imidazole-4-propanamine exhibits a range of biological activities attributed to its interaction with various molecular targets. Imidazole derivatives are known to influence multiple biochemical pathways, making them valuable in medicinal chemistry. Specific biological activities include:

  • Antihistaminic Effects: Similar compounds have been studied for their ability to act as histamine receptor antagonists, particularly at the H2 receptor.
  • Antimicrobial Properties: Some imidazole derivatives demonstrate activity against bacteria and fungi, suggesting potential applications in treating infections.
  • Cytotoxicity: Certain derivatives have shown cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .

The synthesis of 1H-imidazole-4-propanamine typically involves several steps:

  • Formation of 3-(1H-imidazol-1-yl)propan-1-amine:
    • Reactants: Imidazole and 3-chloropropan-1-amine.
    • Conditions: Reflux in ethanol with potassium carbonate as a catalyst.
  • Condensation Reaction:
    • The synthesized amine can then undergo condensation with benzaldehyde derivatives under controlled conditions to yield various substituted products.

Alternative methods may involve cyanoethylation reactions or other synthetic pathways that introduce the propanamine chain effectively .

The applications of 1H-imidazole-4-propanamine are diverse, particularly in pharmaceuticals and biochemistry:

  • Drug Development: Its structural features make it a candidate for developing antihistamines and other therapeutic agents.
  • Biochemical Research: Used as a tool compound in studying enzyme activity and receptor interactions due to its ability to modulate biological pathways.
  • Agricultural Chemicals: Potential applications in developing agrochemicals that target specific pests or diseases.

Studies on the interactions of 1H-imidazole-4-propanamine with various biological targets reveal its potential as a modulator of enzyme activity and receptor binding. The compound's solubility in polar solvents enhances its bioavailability, allowing for effective interaction with cellular targets. Research has shown that imidazole derivatives can influence signaling pathways related to histamine receptors and other neurotransmitter systems .

Several compounds share structural similarities with 1H-imidazole-4-propanamine, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
3-(1H-imidazol-1-yl)propan-1-amineLacks the phenyl groupLess hydrophobic; potentially lower biological activity
2-PhenylimidazoleLacks the propan-1-amine chainAffects solubility and reactivity
Benzimidazole derivativesContains a fused benzene ringAlters electronic properties and biological activities

Uniqueness: The combination of the phenyl group and the propan-1-amine chain in 1H-imidazole-4-propanamine enhances its chemical reactivity and biological activity compared to other imidazole derivatives. This unique structure allows for greater versatility in drug design and development .

XLogP3

-0.3

Other CAS

40546-33-6

Wikipedia

Imidazolyl-4-propylamine

Dates

Modify: 2023-08-15

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